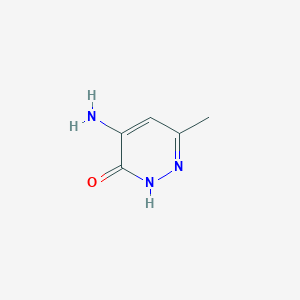

4-Amino-6-methyl-2H-pyridazin-3-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXJEGAWOLOLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357430 | |

| Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13925-21-8 | |

| Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13925-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of the Pyridazinone Scaffold

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. mdpi.comresearchgate.net Its prevalence stems from its versatile chemical nature, which allows for extensive functionalization, and its ability to interact with a wide array of biological targets. Pyridazinone derivatives have been reported to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. mdpi.comgazi.edu.tr This structural motif serves as a cornerstone for the development of novel therapeutic agents and agrochemicals. mdpi.commdpi.comalzchem.com

The inherent polarity and hydrogen bonding capabilities of the pyridazinone core contribute to its favorable pharmacokinetic profiles, making it an attractive framework for drug design. Researchers have successfully synthesized numerous pyridazinone derivatives with potent and selective activities, demonstrating the scaffold's adaptability and continued relevance in the quest for new bioactive molecules. gazi.edu.trnih.gov

Contextualizing 4 Amino 6 Methyl 2h Pyridazin 3 One

Within the vast body of pyridazinone research, 4-Amino-6-methyl-2H-pyridazin-3-one emerges as a significant building block and a subject of specific inquiry. Its structure, featuring an amino group at position 4 and a methyl group at position 6 of the pyridazinone ring, provides a unique combination of electronic and steric properties. This particular arrangement of substituents influences its chemical reactivity and biological interactions, setting it apart from other pyridazinone derivatives.

The synthesis of this compound has been a subject of investigation, with various synthetic routes being explored to achieve efficient and high-yielding production. nih.gov Its availability as a chemical intermediate has facilitated the generation of diverse libraries of more complex molecules for biological screening. matrixscientific.comscbt.com

Core Research Domains and Scholarly Significance

De Novo Synthesis Pathways for the this compound Core

The de novo synthesis of the this compound core involves the initial construction of the pyridazinone ring system followed by the strategic introduction of the amino and methyl groups.

Cyclization Reactions for Pyridazinone Ring System Construction

The fundamental approach to constructing the pyridazinone ring often involves the cyclization of a dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. A common strategy employs γ-keto acids, which react with hydrazine or its derivatives to form the six-membered pyridazinone ring. For instance, the reaction of a γ-keto acid with methyl hydrazine can directly lead to the formation of an N-methylated pyridazinone derivative. nih.gov

Another versatile method involves the use of β-aroylpropionic acids, which can react with various nitrogen nucleophiles to yield pyridazin-3(2H)-one derivatives. researchgate.net The electrophilicity of the functional groups in these starting materials is key to the successful cyclization. researchgate.net Furthermore, multicomponent reactions have been developed for the efficient, one-pot synthesis of substituted pyridazinones. A notable example is the three-component reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate (B1144303), which regioselectively yields 4-cyano-3(2H)-pyridazinones. researchgate.net

| Starting Materials | Reagents | Product | Reference |

| γ-keto acid | Methyl hydrazine | 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | nih.gov |

| β-aroylpropionic acid | Nitrogen nucleophiles | Pyridazin-3(2H)-one derivatives | researchgate.net |

| Alkyl 2-cyanoacetates, Arylglyoxals | Hydrazine hydrate | 4-Cyano-3(2H)-pyridazinones | researchgate.net |

Regioselective Introduction of Amino and Methyl Substituents

The regioselective introduction of substituents onto the pyridazinone ring is critical for defining the final structure and properties of the molecule. The direct amination of pre-formed pyridazinone rings is a powerful technique. For example, the treatment of 6-aryl-3(2H)-pyridazinones with hydrazine hydrate can lead to the direct introduction of an amino group at the 4-position. clockss.org This reaction has been shown to proceed efficiently, sometimes even fortuitously, during other transformations. clockss.org

The introduction of the methyl group can be achieved through various methods. One approach is the use of methylhydrazine during the initial cyclization step, which directly incorporates the methyl group at the N-2 position. nih.govsemanticscholar.org Alternatively, alkylation of a pre-existing pyridazinone can be performed. For instance, the N-alkylation of pyridazinone derivatives with reagents like methyl iodide can selectively introduce a methyl group. semanticscholar.org

Advanced Synthetic Strategies for Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds with potentially enhanced biological activities.

Nucleophilic Aromatic Substitution Reactions on the Pyridazinone Nucleus

The pyridazinone ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by suitable leaving groups. pageplace.dechemicalbook.com Halogenated pyridazinones are common substrates for these reactions. For example, a chlorine atom on the pyridazinone ring can be displaced by various nucleophiles, such as amines, to introduce new functional groups. researchgate.net The reaction of chlorinated pyridazines and pyridazinones with hydrazine and methylhydrazine has also been studied. researchgate.net These reactions are often facilitated by the electron-withdrawing nature of the pyridazinone core. pageplace.de

Electrophilic Substitution Reactions on Exocyclic Groups

The exocyclic amino group of this compound is a key site for electrophilic substitution reactions. This amino group can be acylated using anhydrides or acyl chlorides to form amide derivatives. nih.gov Silylation is another common derivatization technique for amino groups, which can improve solubility and facilitate further reactions. sigmaaldrich.com The reactivity of the amino group allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

| Reaction Type | Reagents | Functional Group Modified | Resulting Derivative | Reference |

| Acylation | Anhydride/Pyridine (B92270) | 4-Amino group | 4-Acylamino-pyridazinone | nih.gov |

| Silylation | MTBSTFA | 4-Amino group | TBDMS derivative | sigmaaldrich.com |

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.govsioc-journal.cn These methods are highly effective for the derivatization of the pyridazinone scaffold.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the introduction of aryl or heteroaryl groups onto the pyridazinone ring. researchgate.net This reaction typically involves the coupling of a halogenated pyridazinone with a boronic acid in the presence of a palladium catalyst. researchgate.netresearchgate.net Microwave-assisted Suzuki-Miyaura reactions have been shown to be particularly efficient, leading to good yields in short reaction times. researchgate.net

The Sonogashira cross-coupling reaction provides a route to alkynyl-substituted pyridazinones by coupling a halogenated pyridazinone with a terminal alkyne, also catalyzed by palladium. researchgate.net These cross-coupling reactions offer a powerful and versatile approach to significantly increase the molecular complexity and diversity of derivatives based on the this compound core.

| Cross-Coupling Reaction | Reactants | Catalyst | Bond Formed | Reference |

| Suzuki-Miyaura | Halogenated pyridazinone, Boronic acid | Palladium | Carbon-Carbon (Aryl) | researchgate.netresearchgate.net |

| Sonogashira | Halogenated pyridazinone, Terminal alkyne | Palladium/Copper | Carbon-Carbon (Alkynyl) | researchgate.net |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Synthetic Methodologies and Chemical Transformations of this compound 2.2.4. Functionalization at the N-2 Position of the Pyridazinone Ring 2.3. Chemical Reactivity and Mechanistic Studies of this compound 2.3.1. Redox Chemistry of the Pyridazinone System 2.3.2. Substitution and Addition Reactions Involving the Ring and Substituents 2.3.3. Influence of the 4-Amino Group on Electronic Properties and Reaction Pathways 2.3.4. Kinetic and Thermodynamic Investigations of Reaction Mechanisms 2.4. Process Chemistry Research for Scalable Synthesis of this compound

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Application of Spectroscopic Data in Reaction Monitoring and Purity Assessment

In the synthesis of this compound and its derivatives, spectroscopic techniques are indispensable tools for real-time reaction monitoring and for the verification of the final product's purity. These methods provide crucial information on the consumption of reactants, the formation of intermediates, and the presence of the desired product, ensuring efficient and successful synthesis.

Reaction Monitoring

The progress of synthetic reactions leading to pyridazinone structures is frequently tracked using Thin-Layer Chromatography (TLC). nih.gov TLC offers a rapid and straightforward method to qualitatively observe the disappearance of starting materials and the emergence of the product spot on the plate. nih.gov Visualization can be achieved under UV light (typically at 254 nm) or by using chemical staining agents like iodine or potassium permanganate. nih.gov

For more detailed molecular-level monitoring, spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. During the synthesis, FT-IR spectroscopy can confirm the formation of key functional groups. For instance, the appearance of a characteristic absorption band around 1647 cm⁻¹ would indicate the formation of the pyridazinone carbonyl (C=O) group, while bands in the region of 3200-3400 cm⁻¹ would confirm the presence of N-H bonds in the amino group and the pyridazinone ring. nih.govmdpi.com

¹H NMR spectroscopy is used to track the chemical transformation by observing the signals of specific protons. For example, in the synthesis of related pyridazinone derivatives, the appearance of a new singlet corresponding to the methyl group on the pyridazinone ring or signals from the aromatic protons can be monitored to determine reaction completion. nih.govmdpi.com

Purity Assessment

Once the synthesis is complete, a combination of chromatographic and spectroscopic methods is used to determine the purity of the isolated this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a primary technique for purity analysis. core.ac.uk The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. For many pharmaceutical applications, a purity of ≥95% is required. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that confirms both the purity and the identity of the compound. nih.gov The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound. For pyridazinone derivatives, the mass spectra often show a predominant peak corresponding to the protonated molecular ion [M+H]⁺, which confirms the molecular weight of the synthesized product. nih.gov

The tables below summarize typical conditions and data used in these applications.

Table 1: Example of Chromatographic Conditions for Purity Assessment of Pyridazinone Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | core.ac.uk |

| Column | C18, Zorbax, 80Å, 3.5μm, 2.1×100 mm | core.ac.uk |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in H₂O | core.ac.uk |

| B: Acetonitrile (ACN) | core.ac.uk | |

| Flow Rate | 0.3 mL/min | core.ac.uk |

| Detection | UV at 254 nm and 281 nm | nih.govcore.ac.uk |

| Purity Standard | ≥95% for final compounds | core.ac.uk |

Table 2: Key Spectroscopic Markers for Monitoring the Synthesis of Pyridazinone Compounds

| Technique | Spectroscopic Feature | Indication | Source |

|---|---|---|---|

| FT-IR | Absorption band at ~1647 cm⁻¹ | Formation of the pyridazinone C=O group | mdpi.com |

| FT-IR | Absorption bands at 3200-3400 cm⁻¹ | Presence of N-H groups | nih.govmdpi.com |

| ¹H NMR | Singlet at δ ~2.34 ppm | Presence of the C6-CH₃ group | core.ac.uk |

| LC-MS | Predominant [M+H]⁺ peak | Confirmation of product's molecular weight | nih.gov |

Computational and Theoretical Studies on 4 Amino 6 Methyl 2h Pyridazin 3 One

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For pyridazinone derivatives, DFT calculations, often employing the B3LYP functional with a 6-31++G(d,p) basis set, have been instrumental in providing fundamental insights. mdpi.com

Electronic Structure Analysis and Molecular Geometry Optimization

Table 1: Representative Optimized Geometrical Parameters for a Pyridazinone Derivative Core (Note: This data is illustrative and based on typical values found in related structures.)

| Parameter | Value |

| N-N Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (ring) Bond Length | ~1.38 Å |

| C-C (ring) Bond Length | ~1.45 Å |

| N-H (amino) Bond Length | ~1.01 Å |

| C-C (methyl) Bond Length | ~1.52 Å |

| Pyridazinone Ring Dihedral Angle | < 5° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

In studies of various pyridazinone derivatives, the HOMO is often localized over the pyridazinone ring and the amino substituent, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the carbonyl group and the diazine part of the ring, suggesting these areas are susceptible to nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Analogous Pyridazinone Derivatives (Note: Values are illustrative and based on published data for similar compounds.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aminopyridazinone Derivative | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |

| Phenyl-substituted Pyridazinone | -6.8 to -7.2 | -1.8 to -2.2 | 4.6 to 5.4 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green represents neutral potential.

For pyridazinone derivatives, the MEP surface typically shows a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interactions. The amino group also contributes to the negative potential. Regions of positive potential are often found around the N-H protons of the pyridazinone ring and the amino group, indicating their potential involvement in hydrogen bonding. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and the effects of solvent on its structure and dynamics. For a molecule like 4-Amino-6-methyl-2H-pyridazin-3-one, MD simulations could reveal how the amino and methyl groups rotate and how the molecule interacts with water or other solvents.

Studies on related heterocyclic compounds, such as pyridine (B92270) derivatives, have employed MD simulations to investigate their aggregation behavior in aqueous solutions. nih.gov Similarly, MD simulations of pyridazinone derivatives can be used to explore their conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov These simulations are also crucial for understanding how the molecule would behave in a biological environment, for instance, within the binding pocket of a protein.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within DFT. These predicted chemical shifts for this compound would be instrumental in assigning the signals in an experimental spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies can be compared to an experimental FT-IR spectrum to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the pyridazinone ring and the N-H stretches of the amino group. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions for this compound.

In Silico Methodologies for Structure-Function Relationship Elucidation

In silico methods are increasingly used to predict the biological activity and pharmacokinetic properties of molecules, thereby guiding the design of new therapeutic agents. For pyridazinone derivatives, these methods have been applied to explore their potential as various types of inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) studies can be performed computationally to understand how modifications to the chemical structure of this compound would affect its biological activity. nih.gov For example, molecular docking simulations can be used to predict the binding mode and affinity of the molecule to a specific protein target. nih.govnih.gov Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various computational models to assess the drug-likeness of the compound. mdpi.commdpi.com

Computational Approaches to Ligand-Target Interactions (e.g., Protein Binding Sites)

Molecular modeling techniques are pivotal in understanding how pyridazinone-based ligands interact with biological targets. Molecular docking, a key computational method, predicts the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex.

In the context of pyridazinone derivatives, research has frequently targeted Fatty Acid-Binding Protein 4 (FABP4), a protein implicated in various metabolic diseases and cancer. nih.govresearchgate.net Computational studies have been instrumental in identifying the 4-amino-pyridazin-3-one core as a promising scaffold for developing potent FABP4 inhibitors. nih.govresearchgate.net

Docking studies reveal that these compounds situate themselves within the binding pocket of FABP4, forming crucial interactions with key amino acid residues. For instance, derivatives of the 4-amino-pyridazin-3-one scaffold have been shown to engage in hydrogen bonding with residues such as R126 and Y128. nih.gov The carbonyl groups of the pyridazinone ring are often key interaction points. nih.gov The image below illustrates the binding mode of a potent 4-amino-pyridazin-3-one derivative within the FABP4 binding site, highlighting the critical interactions.

Single point displacement experiment for selected compounds. 3e (red), 11a (green), 14c (orange), and 14e (yellow) poses inside the binding pocket of fatty acid‐binding protein 4 (FABP4) compared with the reference compound (blue). researchgate.net

The predictive power of these computational approaches allows for the rational design of new derivatives with enhanced binding affinity and selectivity. For example, by optimizing the substituents on the pyridazinone core, researchers have successfully developed inhibitors with IC50 values significantly lower than that of reference compounds. core.ac.uk One such potent analog, compound 14e , emerged from the optimization of the 4-amino-pyridazinone series, demonstrating an IC50 of 1.57 μM against FABP4. core.ac.uk

Similarly, molecular docking has been employed to study the interaction of pyridazinone derivatives with other biological targets, such as the endothelial nitric oxide synthase (eNOS) and xanthine (B1682287) oxidoreductase. nih.govresearchgate.net These studies help to rationalize the observed biological activities, such as the vasorelaxant effects of certain pyridazinones, by detailing their binding affinities and interactions at the molecular level. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Fatty Acid-Binding Protein 4 (FABP4) | R126, Y128, S53 | Hydrogen Bonding | nih.gov |

| Xanthine Oxidoreductase | Not specified | Not specified | researchgate.net |

| Endothelial Nitric Oxide Synthase (eNOS) | Not specified | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity.

For pyridazinone derivatives, 3D-QSAR and pharmacophore modeling have been utilized to guide the design of new compounds with enhanced biological profiles. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying a common pharmacophore among a series of active pyridazinone compounds, researchers can design new molecules that fit this model, thereby increasing the probability of desired activity.

In the development of novel vasorelaxant agents, 3D-QSAR pharmacophore models were created for a series of pyridazin-3-one derivatives. nih.gov These models helped to evaluate the potential activity of newly designed compounds before their synthesis and in vitro testing. nih.gov The success of such models is often validated by their ability to predict the activity of compounds not included in the initial training set.

Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which are a form of QSPR, are crucial in the early stages of drug discovery. For potent FABP4 inhibitors based on the 4-amino-pyridazin-3-one scaffold, in silico ADMET studies have been conducted. core.ac.uk These studies predicted favorable properties such as oral availability, moderate water solubility, and compliance with drug-likeness rules like Lipinski's rule of five, suggesting their potential as viable drug candidates. core.ac.uk

| QSAR/QSPR Study Type | Application | Key Findings | Reference |

| 3D-QSAR Pharmacophore Modeling | Design of vasorelaxant pyridazin-3-one derivatives | Evaluation of potential activity prior to synthesis | nih.gov |

| In Silico ADMET Prediction | Evaluation of drug-likeness of FABP4 inhibitors | Potent compounds showed good oral bioavailability and satisfied drug-likeness rules | core.ac.uk |

Computational Mechanistic Analysis of Chemical Reactions and Transition States

Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the detailed investigation of chemical reaction mechanisms. nih.govmdpi.com These studies can elucidate the energetics of reaction pathways, identify transient intermediates, and characterize the structure of transition states.

For heterocyclic systems like pyridazinones, DFT calculations can provide insights into their reactivity and the electronic properties that govern their chemical behavior. nih.govmdpi.com For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to predict the reactive sites of a molecule. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational calculations. nih.govmdpi.com These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridazinone derivatives, MEP analysis can pinpoint the atoms most likely to participate in electrophilic or nucleophilic attacks, guiding the understanding of their reaction chemistry. mdpi.com

While specific computational studies on the reaction mechanisms of this compound itself are not extensively detailed in the provided search results, the principles are broadly applied to related structures. For example, in the study of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, DFT calculations were used to study the electronic and chemical reactivity properties of newly synthesized compounds. nih.govmdpi.com Such calculations can determine global descriptor parameters like electronegativity (χ), chemical hardness (η), and global softness (σ), which are compared with experimental biological data to draw structure-reactivity correlations. nih.gov

The general methodology involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, intermediates, and transition states.

Frequency Calculation: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Energy Calculation: Determining the relative energies of all species on the reaction coordinate to map out the potential energy surface and calculate activation barriers. researchgate.net

These computational analyses are crucial for understanding reaction outcomes and for designing more efficient synthetic routes to target molecules like this compound and its derivatives.

Academic Research Applications of 4 Amino 6 Methyl 2h Pyridazin 3 One and Its Derivatives

Role as a Privileged Scaffold in Heterocyclic Synthesis

The chemical reactivity of the 4-Amino-6-methyl-2H-pyridazin-3-one scaffold makes it an excellent precursor and building block in the synthesis of more complex heterocyclic structures. Its functional groups—the amino group, the reactive nitrogen atoms in the ring, and the adjacent carbonyl group—provide multiple sites for chemical modification and annulation reactions.

The pyridazinone core serves as a foundational structure for synthesizing annulated or fused heterocyclic systems, where another ring is built onto one of the sides of the pyridazinone ring. These reactions create novel, often more rigid, and sterically complex molecules with unique biological properties.

A notable example is the use of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone as a synthon to create fused 1,2,3-selena- and thiadiazole derivatives. bldpharm.commdpi.com In this process, the starting pyridazinone is first converted into its semicarbazone derivative. nih.gov This intermediate then undergoes oxidative cyclization using selenium dioxide to yield a selenadiazolopyridazine system, or it reacts with thionyl chloride to produce the corresponding fused thiadiazole. bldpharm.comnih.gov These reactions demonstrate the utility of the pyridazinone scaffold as a platform for accessing novel fused heterocycles with potential applications in materials science and medicinal chemistry. bldpharm.commdpi.com

Table 1: Synthesis of Fused Heterocyclic Systems from a Pyridazinone Synthon

| Starting Material | Reagent | Fused System | Reference |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone-semicarbazone | Selenium Dioxide | Selenadiazolopyridazine | bldpharm.comnih.gov |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone-semicarbazone | Thionyl Chloride | Thiadiazolopyridazine | bldpharm.comnih.gov |

Building Block in the Synthesis of Complex Organic Architectures

Beyond fused systems, the 4-amino-pyridazin-3(2H)-one scaffold is a versatile building block for constructing complex molecules with tailored properties. nih.gov Its core structure can be systematically modified at multiple positions (N-2, C-4, C-5, and C-6) to explore structure-activity relationships. nih.gov

Research into the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer, illustrates this application. nih.govresearchgate.net Scientists have utilized the 4-amino and 4-ureido pyridazinone core as a central scaffold. nih.govnih.gov Synthetic pathways have been developed to introduce a wide variety of substituents. For instance, the amino group at the C-4 position can be acylated, the N-2 position of the pyridazinone ring can be alkylated, and various aryl or cycloalkyl groups can be introduced at the C-6 position. researchgate.net These modifications allow for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity to the target protein. researchgate.net The synthetic versatility of this scaffold has enabled the creation of extensive libraries of compounds for biological screening. nih.govresearchgate.net

Research in Agrochemical Development

The pyridazinone nucleus is a key component in a variety of agrochemicals due to its broad spectrum of biological activities. mdpi.com Derivatives of this compound have been the subject of significant research in the development of new herbicides, insecticides, and plant growth regulators. bldpharm.comnih.gov

A significant area of research has focused on pyridazinone derivatives as bleaching herbicides. mdpi.com These compounds often act by inhibiting carotenoid biosynthesis, a critical process that protects chlorophyll (B73375) from photooxidation. A series of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal activity. mdpi.com

In laboratory research models, the efficacy of these compounds was tested against Spirodela polyrrhiza (duckweed). Several derivatives demonstrated complete chlorophyll inhibition at concentrations as low as 1 µg/mL. mdpi.com Further greenhouse tests on various weed species showed that some of these compounds exhibited herbicidal activities equal to or greater than the commercial herbicide diflufenican (B1670562), particularly against dicotyledonous plants at an application rate of 75 g/ha. These studies highlight the potential of the pyridazinone scaffold in designing new and effective herbicides.

Table 2: Herbicidal Activity of Pyridazinone Derivatives in Research Models

| Compound Type | Research Model | Key Finding | Reference |

| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Spirodela polyrrhiza | Complete chlorophyll inhibition at 1 µg/mL | mdpi.com |

| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Greenhouse Test (Dicotyledonous Weeds) | Efficacy comparable to or exceeding commercial herbicide diflufenican at 75 g/ha |

Studies on Insecticidal and Acaricidal Activities in Laboratory Assays

The pyridazinone scaffold has also been investigated for its potential in developing new insecticides and acaricides. nih.gov In one study, a series of novel pyridazine (B1198779) derivatives were synthesized and subjected to preliminary insecticidal activity tests against the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi). bldpharm.com The results from these laboratory assays indicated that several of the synthesized compounds displayed promising insecticidal properties, validating the pyridazine ring as a viable core for new insecticide discovery. bldpharm.com The broad biological activity of pyridazinones suggests their potential utility as crop protection agents. mdpi.com

Table 3: Insecticidal Activity of Pyridazine Derivatives in Laboratory Assays

| Compound Type | Target Pest | Activity Noted | Reference |

| Substituted Pyridazine Derivatives | Musca domestica (Housefly) | Good insecticidal activity in preliminary tests | bldpharm.com |

| Substituted Pyridazine Derivatives | Macrosiphum pisi (Pea Aphid) | Good insecticidal activity in preliminary tests | bldpharm.com |

Exploration in Material Science and Coordination Chemistry

The unique structural attributes of this compound make it a promising candidate for applications in material science and coordination chemistry. The presence of multiple heteroatoms (nitrogen and oxygen) and functional groups provides several potential coordination sites for metal ions, paving the way for the development of novel metal-organic frameworks (MOFs), coordination polymers, and other advanced materials.

Development as Ligands for Metal Complexation

The pyridazinone core, with its adjacent nitrogen atoms and a carbonyl group, is an excellent platform for designing ligands for a variety of metal ions. The introduction of an amino group at the 4-position and a methyl group at the 6-position of the pyridazinone ring in this compound further enhances its coordination potential. The amino group provides an additional nitrogen donor site, allowing the molecule to act as a bidentate or even a bridging ligand.

Research on related pyridazinone derivatives has demonstrated their ability to form stable complexes with various transition metals. researchgate.netrsc.org For instance, studies on other aminopyridazine derivatives have shown that they can coordinate to metal centers through both the ring nitrogen and the exocyclic amino group, leading to the formation of chelate rings which enhance the stability of the resulting complexes. nih.gov The coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

While specific studies on the metal complexes of this compound are not extensively reported in the available literature, based on the behavior of analogous compounds, we can anticipate the formation of diverse coordination architectures. The table below illustrates potential coordination modes of this compound with different metal ions, based on established principles of coordination chemistry of related N-heterocyclic ligands. mdpi.com

| Metal Ion | Potential Coordination Geometry | Potential Donor Atoms | Illustrative Complex Formula |

| Cu(II) | Square Planar or Octahedral | N(amino), N(ring), O(carbonyl) | [Cu(L)₂Cl₂] |

| Ni(II) | Octahedral | N(amino), N(ring) | Ni(L)₂(H₂O)₂₂ |

| Co(II) | Tetrahedral or Octahedral | N(amino), O(carbonyl) | [Co(L)Cl₂] |

| Zn(II) | Tetrahedral | N(amino), N(ring) | [Zn(L)₂(OAc)₂] |

| Pd(II) | Square Planar | N(amino), N(ring) | [Pd(L)Cl₂] |

L represents the this compound ligand. This table is illustrative and based on the coordination chemistry of similar pyridazinone ligands.

The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. Characterization of the resulting complexes would be carried out using techniques such as single-crystal X-ray diffraction, infrared spectroscopy (IR), UV-visible spectroscopy, and elemental analysis to determine their structure and properties.

Studies on Self-Assembly and Supramolecular Chemistry

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it an attractive building block for supramolecular chemistry. capes.gov.bracs.org The amino group and the N-H group of the pyridazinone ring can act as hydrogen bond donors, while the carbonyl oxygen and the ring nitrogen atoms can act as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of intricate and well-defined supramolecular architectures.

The self-assembly of molecules into ordered structures is a powerful bottom-up approach for the construction of functional materials. mdpi.com In the case of this compound, intermolecular hydrogen bonds can lead to the formation of various supramolecular motifs, such as dimers, tapes, sheets, and three-dimensional networks. The methyl group can also influence the packing of the molecules in the solid state through steric effects and weak C-H···π or C-H···O interactions.

Studies on related nitrogen-containing heterocyclic compounds have demonstrated the importance of hydrogen bonding in directing their self-assembly. openmedicinalchemistryjournal.com For example, diaminopyridazines have been shown to form robust hydrogen-bonded duplex structures. capes.gov.br The interplay of hydrogen bonding and π-π stacking interactions between the pyridazinone rings can further stabilize the resulting supramolecular assemblies.

The table below outlines the potential hydrogen bonding interactions and resulting supramolecular motifs that could be formed by this compound.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Supramolecular Motif |

| N-H (amino) | O=C (carbonyl) | Dimer, Tape |

| N-H (ring) | N (ring) | Chain, Sheet |

| N-H (amino) | N (ring) | Dimer, Chain |

| C-H (methyl) | O=C (carbonyl) | Network Stabilization |

This table is illustrative and based on the principles of supramolecular chemistry and the observed behavior of similar heterocyclic compounds.

The investigation of the self-assembly behavior of this compound would involve techniques such as single-crystal X-ray diffraction to elucidate the packing in the solid state, and spectroscopic methods like NMR in solution to study the association behavior. Understanding and controlling the self-assembly of this molecule could lead to the development of new materials with tailored properties for applications in areas such as crystal engineering, and functional organic materials.

Emerging Research Directions and Future Perspectives for 4 Amino 6 Methyl 2h Pyridazin 3 One

Integration of Advanced Data Science and Machine Learning in Compound Design

The convergence of data science and medicinal chemistry is revolutionizing the design of pyridazinone-based compounds. By harnessing the power of machine learning (ML) and artificial intelligence (AI), researchers are accelerating the discovery of novel derivatives with enhanced potency and selectivity.

Deep learning models, for instance, have been successfully used to facilitate the lead optimization process for compounds based on a pyrazolo[3,4-d]pyridazinone scaffold. researchgate.netacs.org These models can analyze vast datasets of chemical structures and biological activities to identify promising candidates and predict their properties. In one study, a deep generative scaffold decorator model was integral to a workflow that successfully identified a potent and selective inhibitor of discoidin domain receptor 1 (DDR1), a target for inflammatory bowel disease. acs.orgnih.gov This inhibitor, compound 2 , demonstrated an IC50 of 10.6 ± 1.9 nM and showed excellent selectivity against a panel of 430 kinases. nih.gov

Similarly, machine learning-based scoring functions have been developed to screen virtual libraries for specific targets. Researchers have identified novel pyrazolo[3,4-d]pyridazinone derivatives as fibroblast growth factor receptor (FGFR) inhibitors by applying a custom ML-based scoring function to a commercial compound library. nih.gov This computational approach led to the identification of a lead compound which, after optimization, resulted in a derivative displaying potent antitumor efficacy in a xenograft model. nih.gov

Beyond de novo design, computational tools are crucial for optimizing existing scaffolds. In the development of fatty acid-binding protein 4 (FABP4) inhibitors, computer-assisted molecular design, including in silico absorption, distribution, metabolism, and excretion (ADME)-toxicity calculations, played a pivotal role. core.ac.ukresearchgate.net This approach, which started with the 4-amino-pyridazin-3-one scaffold, led to the identification of an optimized analog with an IC50 value of 1.57 µM, highlighting the power of integrating computational predictions with synthetic chemistry. core.ac.ukresearchgate.net

| Scaffold/Derivative | Target | Computational Method | Key Finding/Outcome | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazinone | DDR1 | Deep Generative Scaffold Decorator Model | Discovery of a potent inhibitor (IC50 = 10.6 nM) with in vivo efficacy. | acs.orgnih.gov |

| Pyrazolo[3,4-d]pyridazinone | FGFR | Machine-Learning Based Scoring Function (RTKscore) | Identification of a lead compound leading to a potent covalent inhibitor with in vivo antitumor activity. | nih.gov |

| 4-Amino-pyridazin-3-one | FABP4 | Ligand Growing Experiments, In Silico ADME-Tox | Optimization of the scaffold to produce an inhibitor with a 1.57 µM IC50 value. | core.ac.ukresearchgate.net |

Development of Novel Bio-orthogonal Reaction Strategies for Derivatization

Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers powerful tools for the derivatization and application of 4-Amino-6-methyl-2H-pyridazin-3-one. wikipedia.org These strategies enable the precise chemical modification of the pyridazinone core for applications in diagnostics, imaging, and targeted therapy. nih.goveurjchem.com

One of the most prominent bio-orthogonal strategies is "click chemistry," a set of reactions known for being high-yielding, wide in scope, and simple to perform. nih.gov A notable example is the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov This reaction proceeds with exceptionally fast kinetics without a catalyst, producing a dihydropyridazine (B8628806) or pyridazine (B1198779) conjugate and nitrogen gas as the sole byproduct. nih.gov This strategy could be adapted to functionalize the this compound scaffold with probes or therapeutic agents for targeted delivery.

Another key bio-orthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a potentially toxic copper catalyst, making it highly suitable for use in living systems. nih.gov The 4-amino group or other positions on the pyridazinone ring could be modified to incorporate an azide (B81097) or a strained alkyne, allowing for subsequent conjugation to a complementary-tagged biomolecule or probe.

Recent research has also highlighted a biomass-based click reaction for synthesizing a dihydropyridazinone platform. rsc.orgrsc.org The reaction between biomass-derived levulinic acid and hydrazine (B178648) hydrate (B1144303) occurs in water at room temperature without a catalyst, achieving a quantitative yield in minutes. rsc.org This demonstrates the potential for creating pyridazinone-based platforms via highly efficient and green "click" reactions, which can then be selectively transformed into a variety of nitrogen-containing chemicals. rsc.orgrsc.org

| Bio-orthogonal Strategy | Reactants | Key Features | Potential Application for Pyridazinone Derivatization | Reference |

|---|---|---|---|---|

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine and strained alkene/alkyne (e.g., trans-cyclooctene) | Extremely fast kinetics, no catalyst needed, N₂ as the only byproduct. | Attaching imaging agents or drugs to the pyridazinone core for in vivo tracking or targeted therapy. | nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclic alkyne and an organic azide | Copper-free, highly biocompatible. | Labeling of pyridazinone-modified biomolecules inside living cells. | eurjchem.comnih.gov |

| Staudinger Ligation | Organic azide and a modified triarylphosphine | One of the first bio-orthogonal reactions used for in vivo labeling. | Selective ligation to form a stable amide linkage for creating bioconjugates. | nih.govnih.gov |

| Biomass-based Click Reaction | Levulinic acid and hydrazine hydrate | Catalyst-free, occurs in water at room temperature, quantitative yield. | Sustainable synthesis of a dihydropyridazinone platform for further derivatization. | rsc.orgrsc.org |

Application of Advanced Imaging Techniques in Molecular Interaction Studies

The inherent structural features of the pyridazinone ring make it an excellent scaffold for developing fluorescent probes for biological imaging. mdpi.com By modifying the core, researchers are creating sophisticated tools to visualize and study molecular interactions and biological processes in real-time within living cells and organisms. bjmu.edu.cnresearchgate.net

The design strategy often involves creating a donor-pi-acceptor (D-π-A) system where the pyridazinone core can act as an electron-withdrawing acceptor. bjmu.edu.cn By attaching various electron-donating groups, the photophysical properties, such as absorption and emission wavelengths, can be finely tuned. nih.gov For example, a series of fluorescent probes based on a nitrogen-fused pyridazinone scaffold were developed for live-cell and brain tissue imaging. bjmu.edu.cn These small-molecule probes were further functionalized with targeting moieties like triphenylphosphine (B44618) or morpholine (B109124) to direct them to specific subcellular locations. bjmu.edu.cnresearchgate.net

Pyridazinone-based probes have been successfully used for imaging living HeLa cancer cells, where the fluorescence signal was clearly detected in the visible range. mdpi.com Furthermore, the scaffold has been engineered to create "smart" probes that respond to specific analytes. A probe named PYSNO was designed based on a pyridazinone scaffold to detect nitric oxide (NO), a critical signaling molecule. nih.govacs.org This probe demonstrated a rapid and selective response to both exogenous and endogenous NO and was successfully used for in vivo imaging in a mouse model of myocardial fibrosis. acs.org Theoretical calculations, such as time-dependent density functional theory, are also being employed to predict the photophysical properties of newly designed probes and to understand their structure-property relationships, guiding the rational design of more efficient sensors. nih.gov

Exploration of Sustainable Synthesis Approaches and Green Chemistry Principles

In line with the growing emphasis on environmental responsibility, green chemistry principles are being increasingly applied to the synthesis of pyridazinone derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. ekb.egscinito.ai

One successful green chemistry tool is the use of microwave irradiation and grinding (mechanochemistry) as alternatives to conventional heating. ekb.egresearchgate.net An efficient synthesis of a substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivative was achieved using these methods, which offer advantages such as significantly reduced reaction times, higher yields, and purer products in an eco-friendly manner. ekb.egscinito.ai For instance, the synthesis of a Schiff-base from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one using a conventional reflux method required 6 hours and yielded 65%, whereas a grinding method took only 1 hour to produce an 88% yield. ekb.eg

A landmark development in the green synthesis of this heterocycle is the discovery of a biomass-based "click reaction" to produce 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP ). rsc.orgrsc.org This reaction uses levulinic acid, a platform chemical derived from biomass, and hydrazine hydrate. rsc.org The process is performed in water, is catalyst-free, and proceeds to a quantitative yield at room temperature within minutes, perfectly aligning with the ideals of green chemistry. rsc.orgrsc.org This method not only provides a sustainable route to the pyridazinone core but also opens up a new avenue for biomass utilization to create valuable nitrogen-containing chemical platforms. rsc.org

| Green Chemistry Approach | Starting Materials/Reaction | Key Advantages | Example Outcome | Reference |

|---|---|---|---|---|

| Microwave Irradiation & Grinding | Synthesis of pyridazinone derivatives from chalcones | Reduced reaction time, higher yields, less solvent use, cleaner product. | Synthesis of a Schiff-base in 1 hour with 88% yield (grinding) vs. 6 hours with 65% yield (conventional). | ekb.egscinito.ai |

| Biomass-based Click Reaction | Levulinic acid and hydrazine hydrate | Catalyst-free, solvent is water, room temperature, quantitative yield, rapid reaction. | Formation of 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP) as a versatile N-platform. | rsc.orgrsc.org |

Interdisciplinary Research Synergies within Chemical Biology and Biophysics

The future development of this compound and its derivatives is intrinsically linked to the synergy between chemistry, biology, and physics. This interdisciplinary fusion is essential for translating fundamental chemical discoveries into practical tools and therapeutic candidates.

Chemical biology leverages the pyridazinone scaffold to probe and manipulate biological systems. The design of fluorescent probes for imaging specific cellular components or analytes like NO is a prime example of this synergy. mdpi.comacs.org These chemical tools allow biologists to study cellular processes with high spatial and temporal resolution. Furthermore, the application of bio-orthogonal chemistry to pyridazinone derivatives enables chemists to create molecules that can be selectively tagged within the complex environment of a living cell, providing powerful methods for drug target identification and understanding molecular pathways. nih.govresearchgate.net

Biophysics provides the quantitative framework to understand the molecular interactions that underpin biological activity. Techniques such as X-ray crystallography reveal the precise binding modes of pyridazinone-based inhibitors within the active sites of their target proteins, such as FGFR. nih.gov This structural information is invaluable for guiding the rational, structure-based design of more potent and selective drugs. nih.gov Biophysical studies also encompass the detailed characterization of the photophysical properties of pyridazinone-based fluorescent probes, using spectroscopic methods to measure quantum yields and Stokes shifts, which are critical for developing high-performance imaging agents. bjmu.edu.cn

The integration of these fields with data science creates a powerful research cycle: computational models predict promising new pyridazinone derivatives acs.orgnih.gov; synthetic chemistry brings them to life core.ac.uk; and chemical biology and biophysical methods evaluate their function and mechanism of action in biological systems nih.govmdpi.com, with the resulting data feeding back to refine the next generation of computational models. This collaborative approach ensures that the exploration of the this compound chemical space is both rapid and intelligently directed toward impactful discoveries.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-6-methyl-2H-pyridazin-3-one, and how can intermediates be characterized?

A two-step approach is commonly used:

Cyclocondensation : React hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) under acidic conditions to form the pyridazinone core .

Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation.

Characterization :

- NMR : Confirm regioselectivity and purity (e.g., ¹H-NMR for methyl group at δ 2.3–2.5 ppm and NH₂ protons at δ 5.8–6.2 ppm) .

- HPLC : Monitor reaction progress with a C18 column (mobile phase: 70:30 methanol/water, 1 mL/min flow rate) .

Q. How can structure-activity relationships (SAR) be systematically studied for pyridazinone derivatives?

- Substituent Variation : Synthesize analogs with substituents at positions 4 (amino group) and 6 (methyl group). For example, replace the methyl group with halides or aryl rings to assess steric/electronic effects .

- Bioactivity Assays : Test analogs against target enzymes (e.g., HCV NS5B polymerase inhibition or platelet aggregation ). Tabulate IC₅₀ values (Table 1).

Q. Table 1: Example SAR Data for Pyridazinone Derivatives

| Substituent (Position 6) | IC₅₀ (HCV NS5B) | Reference |

|---|---|---|

| Methyl | 0.10 µM | |

| Phenyl | 0.45 µM | |

| Chloro | 0.25 µM |

Q. What safety protocols are critical during handling of pyridazinone derivatives?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under scale-up conditions?

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Dynamic Effects : If NMR suggests rotational freedom (e.g., NH₂ proton splitting), compare with X-ray data to confirm tautomeric forms. For example, shows crystal structures resolve ambiguity in keto-enol tautomerism .

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and match experimental data .

Q. What strategies address discrepancies between in vitro and in vivo activity of pyridazinone-based inhibitors?

- Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots. For example, methyl groups may reduce oxidative degradation compared to phenyl substituents .

- Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as seen in HCV NS5B inhibitors with EC₅₀ < 0.10 µM in cell culture .

Q. How can computational modeling guide the design of pyridazinone derivatives with improved target binding?

- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., HCV NS5B polymerase). Focus on hydrogen bonding between the amino group and Asp318/Asp319 residues .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Derivatives with ΔG < -8 kcal/mol show higher potency .

Q. What enantioselective synthesis methods are available for chiral pyridazinone derivatives?

- Chiral Auxiliaries : Use (R)-BINOL-based catalysts to achieve >90% ee in asymmetric hydrogenation steps .

- Chromatographic Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Data Contradiction Analysis

Example : Conflicting reports on the antiviral activity of 6-methyl vs. 6-phenyl substituents.

- Root Cause : Differences in assay conditions (e.g., cell line variability in vs. enzymatic assays in ).

- Resolution : Standardize protocols using WHO-recommended cell lines (e.g., Huh-7 for HCV) and triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.